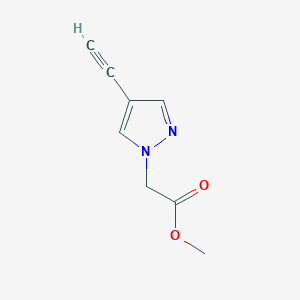

methyl (4-ethynyl-1H-pyrazol-1-yl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C8H8N2O2 . It has a molecular weight of 164.16 . The compound is typically stored at 4 degrees Celsius and is available in powder form . The IUPAC name for this compound is "methyl 2-(4-ethynyl-1H-pyrazol-1-yl)acetate" .

Molecular Structure Analysis

The InChI code for “this compound” is1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 . This indicates the molecular structure of the compound. Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at 4 degrees Celsius .Scientific Research Applications

Structural and Spectral Studies

Methyl (4-ethynyl-1H-pyrazol-1-yl)acetate and its derivatives are extensively studied for their structural and spectral properties. For instance, the combined experimental and theoretical studies of one of the biologically important derivatives, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, have been conducted. These studies involve techniques such as NMR, FT-IR spectroscopy, thermo gravimetric analysis, and single-crystal X-ray diffraction. The research provides insights into the molecular structure and electronic transition within these molecules (Viveka et al., 2016).

Synthesis and Biological Applications

Various studies focus on the synthesis of derivatives of this compound and their potential biological applications. For example, ethyl 2-(1H-pyrazol-1-yl)acetate, a derivative, has been synthesized and studied for its antimicrobial activity against common pathogenic bacteria (Asif et al., 2021). Similarly, the synthesis of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates and their evaluation for various pharmacological activities such as anti-inflammatory and analgesic effects have been conducted (Maggio et al., 2001).

Novel Chemical Synthesis

Research has also been dedicated to developing novel synthetic methods involving derivatives of this compound. For instance, a new one-pot, four-component condensation method for the synthesis of 3-(5-amino-3-methyl-1H-pyrazol-4-yl)-3-arylpropanoic acid derivatives has been described, characterized by its efficiency and environmental friendliness (Xiao et al., 2011).

Coordination Complexes and Antioxidant Activity

The formation of coordination complexes with pyrazole-acetamide derivatives and their antioxidant activity has been a subject of study. These complexes have been synthesized, characterized, and their structures established through single-crystal X-ray crystallography. They demonstrate significant antioxidant activity (Chkirate et al., 2019).

Fungicidal and Inhibitory Activities

Studies on the fungicidal activity of novel 1-aryl-3-oxypyrazoles containing a methyl 2-(methoxyimino) acetate moiety have been conducted. These compounds have shown moderate fungicidal activity against specific pathogens (Liu et al., 2014). Additionally, the synthesis of 4-(1H-pyrazol-1-yl)-2-butylamine derivatives and their role as inhibitors of blood platelet aggregation have been explored (Ferroni et al., 1989).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H302, H315, H319, and H335, indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation respectively . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Future Directions

While specific future directions for “methyl (4-ethynyl-1H-pyrazol-1-yl)acetate” are not available, there is ongoing research into the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions . These could potentially show satisfactory efficacy and safety profiles .

Mechanism of Action

Target of Action

Pyrazole derivatives have been reported to exhibit a broad range of biological activities, suggesting that they may interact with multiple targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets via hydrogen bonding, hydrophobic interactions, and π-π stacking .

Properties

IUPAC Name |

methyl 2-(4-ethynylpyrazol-1-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c1-3-7-4-9-10(5-7)6-8(11)12-2/h1,4-5H,6H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJGWXYURDGCOKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-Cyano-3-[4-(N-phenylanilino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2808672.png)

![3-(3,4-Dimethoxyphenyl)-5-[1-(4-methylbenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2808673.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2808674.png)

![Ethyl 4-(2-((6,8-dimethyl-5,7-dioxo-2-(thiophen-2-yl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2808675.png)

![2-(4-Bromophenyl)-2-[4-(4-fluorobenzoyl)phenyl]acetonitrile](/img/structure/B2808677.png)

![N-(3-chloro-4-methoxyphenyl)-2-((2-(3-methylpiperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2808678.png)

![5-(4-ethylphenyl)-3-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2808680.png)

![N-(3,4-difluorophenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2808681.png)

![3,4-difluoro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2808692.png)

![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)